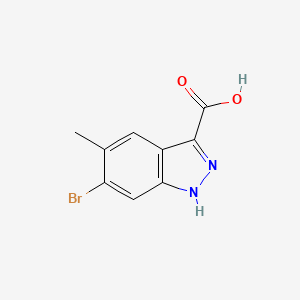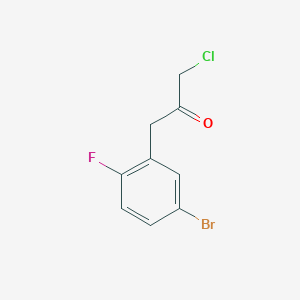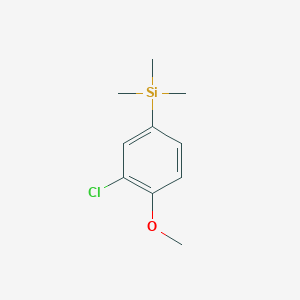
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone is an organic compound that belongs to the class of β-diketones This compound is known for its unique structural features, which include two methoxyphenyl groups and a hydroxyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone typically involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by the addition of a hydroxyl group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Keto-1,3-bis(4-methoxyphenyl)-1-propanone
Reduction: 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanol
Substitution: 3-Hydroxy-1,3-bis(4-halophenyl)-1-propanone
Applications De Recherche Scientifique
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-1,3-bis(4-nitrophenyl)-1-propanone: Similar structure but with nitro groups instead of methoxy groups.
3-Hydroxy-1,3-bis(4-methylphenyl)-1-propanone: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
3-Hydroxy-1,3-bis(4-methoxyphenyl)-1-propanone is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The methoxy groups also influence the compound’s electronic properties, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C17H18O4 |
|---|---|
Poids moléculaire |
286.32 g/mol |
Nom IUPAC |
3-hydroxy-1,3-bis(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10,16,18H,11H2,1-2H3 |
Clé InChI |
PEWZGPQXIZFIGC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


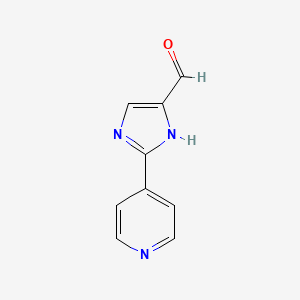
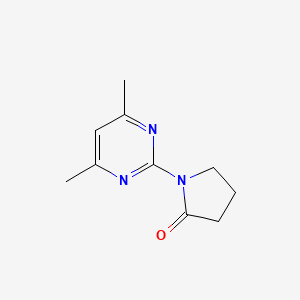
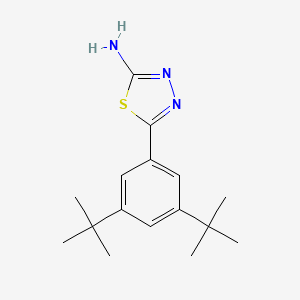

![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-sulfonyl chloride](/img/structure/B15335233.png)
![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)

